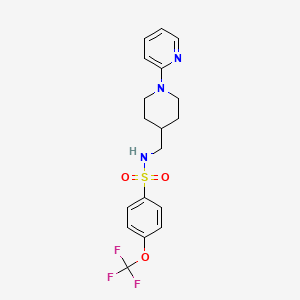

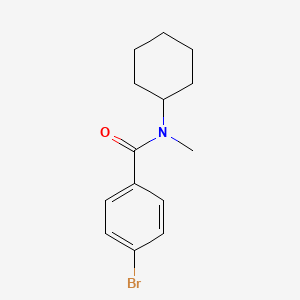

4-bromo-N-cyclohexyl-N-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

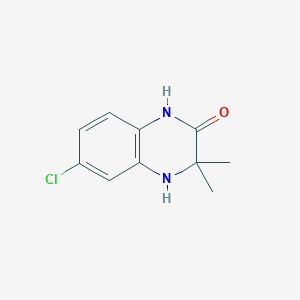

“4-bromo-N-cyclohexyl-N-methylbenzamide” is a chemical compound with the molecular formula C14H18BrNO . It has an average mass of 296.203 Da and a monoisotopic mass of 295.057159 Da .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C14H18BrNO/c1-10-9-11(7-8-13(10)15)14(17)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,16,17) . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm³ . Its boiling point is 392.4±35.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.2±3.0 kJ/mol . The flash point is 191.1±25.9 °C . The index of refraction is 1.578 . The molar refractivity is 73.2±0.4 cm³ .科学的研究の応用

Chemical and Pharmacological Research

Recent studies have provided insights into the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides, highlighting their emergence as substances of abuse. The research emphasizes the need for pre-emptive research on these compounds to facilitate early detection in toxicological samples, considering their chiral nature and the significant effect of stereochemistry on potency (Sharma et al., 2018).

Crystallography and Molecular Interactions

In crystallography, the study of synthon modularity in cocrystals of 4-bromobenzamide with n-alkanedioic acids reveals insights into type I and II halogen···halogen interactions. This research aids in understanding the structural basis of crystal formation and the role of halogen interactions, providing a foundation for designing new crystalline materials (Tothadi et al., 2013).

Environmental Toxicology

Research on the environmental impact of chemical compounds includes studies on the occurrence, fate, and behavior of parabens in aquatic environments, indicating the persistence and ubiquity of these compounds due to continuous introduction into the environment. This research emphasizes the need for comprehensive environmental monitoring and impact assessment of chemical pollutants (Haman et al., 2015).

Advanced Materials and Catalysis

The synthesis and application of adsorbents containing cyclodextrins showcase the potential of these materials in chromatographic separations and wastewater treatment. This research highlights the versatility of cyclodextrins in environmental protection and the separation sciences, offering a sustainable approach to pollution remediation (Crini & Morcellet, 2002).

Pharmaceuticals and Drug Development

In pharmaceutical research, the development of new drug formulations and the study of their pharmacokinetics, safety, and efficacy are crucial. Research on N,N-diethyl-3-methylbenzamide (deet) reviews its effectiveness as an insect repellent and safety aspects, especially concerning children and pregnant and lactating women. This work underlines the importance of evaluating the safety profiles of pharmaceuticals and their components in vulnerable populations (Qiu et al., 1998).

特性

IUPAC Name |

4-bromo-N-cyclohexyl-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h7-10,13H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWXFDHLLVGOJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate hydrochloride](/img/structure/B2576268.png)

![1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2576269.png)

![3,5-dimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2576270.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine](/img/structure/B2576272.png)

![3-isopropyl-5-methyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2576276.png)

![[(3R)-3-Amino-2-oxobutyl]phosphonic acid](/img/structure/B2576277.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B2576283.png)